molecular formula C20H20N4O2S B11278373 N-(2,5-dimethylphenyl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide

N-(2,5-dimethylphenyl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide

Cat. No.: B11278373
M. Wt: 380.5 g/mol
InChI Key: DQUHAESQCNPWJZ-UHFFFAOYSA-N
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Description

“N-(2,5-dimethylphenyl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide” is a synthetic organic compound that belongs to the class of thiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2,5-dimethylphenyl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide” typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone.

    Urea Formation: The phenylureido group is introduced by reacting an isocyanate with an amine.

    Final Coupling: The final compound is obtained by coupling the thiazole derivative with the urea derivative under appropriate conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the phenyl groups.

    Reduction: Reduction reactions could target the carbonyl groups or the thiazole ring.

    Substitution: The compound can participate in substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Electrophilic aromatic substitution reactions may use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization possibilities.

Biology

Biologically, thiazole derivatives are often studied for their antimicrobial, antifungal, and anticancer properties. This compound could be investigated for similar activities.

Medicine

In medicine, the compound might be explored for its potential as a drug candidate. Its ability to interact with biological targets could make it a candidate for treating various diseases.

Industry

Industrially, the compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “N-(2,5-dimethylphenyl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide” would depend on its specific biological activity. Generally, thiazole derivatives can interact with enzymes or receptors, inhibiting or activating their functions. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds like thiazole, benzothiazole, and thiazolidine share structural similarities.

    Urea Derivatives: Compounds such as phenylurea and thiourea are related due to the presence of the urea group.

Uniqueness

The uniqueness of “N-(2,5-dimethylphenyl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide” lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to other thiazole or urea derivatives.

Properties

Molecular Formula

C20H20N4O2S

Molecular Weight

380.5 g/mol

IUPAC Name

N-(2,5-dimethylphenyl)-2-[2-(phenylcarbamoylamino)-1,3-thiazol-4-yl]acetamide

InChI

InChI=1S/C20H20N4O2S/c1-13-8-9-14(2)17(10-13)23-18(25)11-16-12-27-20(22-16)24-19(26)21-15-6-4-3-5-7-15/h3-10,12H,11H2,1-2H3,(H,23,25)(H2,21,22,24,26)

InChI Key

DQUHAESQCNPWJZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CC2=CSC(=N2)NC(=O)NC3=CC=CC=C3

Origin of Product

United States

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